molecular formula C20H15N3O2S B14143868 2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606955-91-3

2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B14143868
CAS No.: 606955-91-3
M. Wt: 361.4 g/mol
InChI Key: BXUOETHSISHOHM-FOWTUZBSSA-N
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Description

2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound with a complex structure that includes a thiazole ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method starts with the reaction of substituted benzaldehydes with thiosemicarbazide to form thiosemicarbazones. These intermediates are then cyclized using appropriate reagents to form the thiazole ring. The final step involves the formation of the triazine ring through cyclization reactions under controlled conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethylbenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzylidene moiety can affect its interaction with molecular targets, making it distinct from other similar compounds .

Properties

CAS No.

606955-91-3

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

(2E)-2-[(4-ethylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C20H15N3O2S/c1-2-13-8-10-14(11-9-13)12-16-19(25)23-20(26-16)21-18(24)17(22-23)15-6-4-3-5-7-15/h3-12H,2H2,1H3/b16-12+

InChI Key

BXUOETHSISHOHM-FOWTUZBSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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